molecular formula C5H13NO2S B3225302 4-Methanesulfonylbutan-2-amine CAS No. 1247371-90-9

4-Methanesulfonylbutan-2-amine

Cat. No.: B3225302
CAS No.: 1247371-90-9
M. Wt: 151.23 g/mol
InChI Key: SZDACTNQFJOYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonylbutan-2-amine is an organic compound with the molecular formula C5H13NO2S and a molar mass of 151.23 g/mol It is characterized by the presence of a methanesulfonyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylbutan-2-amine typically involves the reaction of butan-2-amine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler amines .

Scientific Research Applications

4-Methanesulfonylbutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbutan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

  • 4-Methylsulfonylbutan-2-amine
  • 4-Methanesulfonylbutan-1-amine
  • 4-Methanesulfonylbutan-3-amine

Comparison: 4-Methanesulfonylbutan-2-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

4-methylsulfonylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(6)3-4-9(2,7)8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDACTNQFJOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonylbutan-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methanesulfonylbutan-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methanesulfonylbutan-2-amine
Reactant of Route 4
4-Methanesulfonylbutan-2-amine
Reactant of Route 5
4-Methanesulfonylbutan-2-amine
Reactant of Route 6
4-Methanesulfonylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.